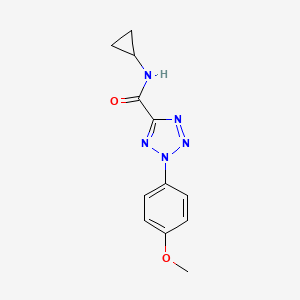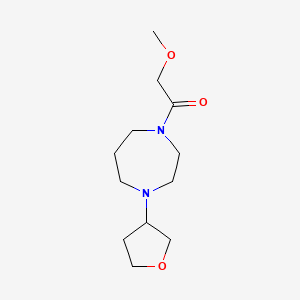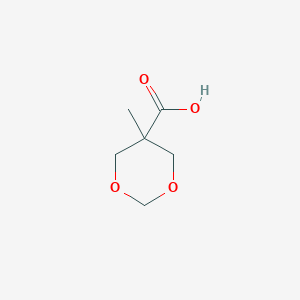
5-methyl-1,3-dioxane-5-carboxylic Acid
カタログ番号 B2465898
CAS番号:
26271-44-3
分子量: 146.142
InChIキー: UCOODYJIUVFCNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
5-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C6H10O4 . It is a member of the 1,3-dioxane family, which are cyclic ethers commonly used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds, such as 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, has been reported in the literature . The synthesis typically involves the reaction of 2,2-Bis(hydroxymethyl) propionic acid with an aldehyde and a catalyst such as p-toluene sulfonic acid .Molecular Structure Analysis
The molecular structure of 5-methyl-1,3-dioxane-5-carboxylic acid consists of a 1,3-dioxane ring substituted with a methyl group and a carboxylic acid group . The average mass of the molecule is 146.141 Da and the monoisotopic mass is 146.057907 Da .科学的研究の応用
Crystal Structure Analysis
- 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid : This compound has been analyzed for its crystal structure. The 1,3-dioxane ring adopts a chair conformation, and the carboxylic acid forms inversion dimers linked by hydrogen bonds, creating loops in the crystal structure (Guo-Kai Jia et al., 2012).
Pharmacological Potentials
- 1,3-Dioxane-2-carboxylic Acid Derivatives : These derivatives, including structures similar to 5-methyl-1,3-dioxane-5-carboxylic acid, have been prepared as agonists of PPARalpha and gamma, showing potential hypoglycemic and lipid-lowering activities in animal models (H. Pingali et al., 2008).
Synthesis and Chemical Properties
- Synthesis of Substituted Pyridines : This research discusses the preparation of methyl 5-methylpyridine-2-carboxylate using a derivative of 1,3-dioxane-5-carboxylic acid, highlighting its role in the synthesis of complex organic compounds (R. Danheiser et al., 2003).
- Hydrolysis of Diastereomeric Sodium Carboxylates Derived from 1,3-Dioxane : This study investigates the hydrolysis and isomerization reactions of acids derived from 1,3-dioxane, providing insight into the reactivity and stability of these compounds (A. Piasecki, P. Ruchala, 2000).
Polymerization and Material Science
- Ring-Opening Metathesis Polymerization : This research discusses the creation of high-molecular-weight hydrophilic polymers, including those with functionalities derived from carboxylic acid groups like in 5-methyl-1,3-dioxane-5-carboxylic acid, for potential applications in biotechnology and pharmaceuticals (M. Wathier et al., 2010).
Surface Chemistry and Surfactant Applications
- Properties of Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl)-Carboxylate : This study synthesizes novel surfactants using a structure similar to 5-methyl-1,3-dioxane-5-carboxylic acid, demonstrating their potential as 'environmentally friendly' surfactants with applications in emulsion polymerization and other industrial processes (Lin Yuan et al., 2016).
特性
IUPAC Name |
5-methyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOODYJIUVFCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3-dioxane-5-carboxylic Acid | |
Synthesis routes and methods
Procedure details


Synthesis of the acetal (formal) of formaldehyde and 2,2-bis(hydroxymethyl)propanoic acid yielding 5-methyl-1,3-dioxane-5-carboxylic acid.
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Citations
For This Compound
240
Citations
Crystal structure of 2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5- carboxylic acid, C12H13ClO4 Page 1 Crystal structure of 2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5carboxylic acid …
Number of citations: 15
www.degruyter.com
In the title compound, C12H13ClO4, the 1,3-dioxane ring adopts a chair conformation and the 2-chlorobenzene and methyl substituents occupy equatorial sites. The carboxyl group is in …
Number of citations: 8
scripts.iucr.org
Crystal structure of 2-(2-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, C12H13BrO4 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR …
Number of citations: 5
www.degruyter.com
Crystal structure of 2-(2-hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, C12H13N1O7 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2
www.degruyter.com
Crystal structure of 2-(furan-2-yl)-5-methyl-1, 3-dioxane-5-carboxylic acid, C10H12O5 Page 1 Z. Kristallogr. NCS 2019; 234(1): 177–178 Lin Yuan, Xian-You Yuan and Zhong-Yan Li …
Number of citations: 1
www.degruyter.com
C 40 H 60 Br 2 N 4 NiO 8 , triclinic, P1̄ (no. 2), a = 8.546(7) Å, b = 10.162(7) Å, c = 13.831(13) Å, α = 92.943(9), β = 101.096(8), γ = 111.710(5), V = 1085.1(15) Å 3 , Z = 1, R gt (F) = …
Number of citations: 3
www.degruyter.com
C 40 H 60 Cl 2 N 4 NiO 8 , triclinic, P1̄ (no. 2), a = 8.2372(8) Å, b = 9.7100(10) Å, c = 13.7518(14) Å, α = 100.060(1), β = 101.854(1), γ = 91.675(1), V = 1057.48(18) Å 3 , Z = 1, R gt (F) …
Number of citations: 3
www.degruyter.com
Crystal structure of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, C12H14O4 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 1
www.degruyter.com
C 15 H 17 Br 1 O 4 , monoclinic, P2 1 /n (no. 14), a = 7.1178(16) Å, b = 8.752(2) Å, c = 24.554(6) Å, β = 94.761(3), V = 1524.3(6) Å 3 , Z = 4, R gt (F) = 0.0275, wR ref (F 2 ) = 0.0694, T = …
Number of citations: 2
www.degruyter.com
C 28 H 50 Cl 2 N 4 NiO 9 , monoclinic, P2 1 /n, a = 10.333(4) Å, b = 26.305(9) Å, c = 12.640(5) Å, β = 102.421(4), V = 3355(2) Å 3 , Z = 4, R gt (F) = 0.0391, wR ref (F 2 ) = 0.1090, T = 296…
Number of citations: 5
www.degruyter.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)
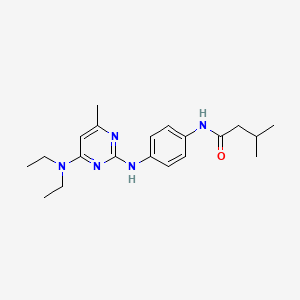
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)
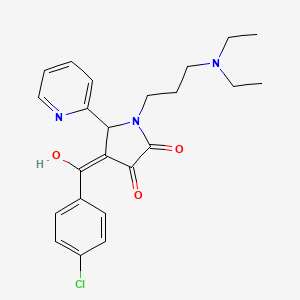
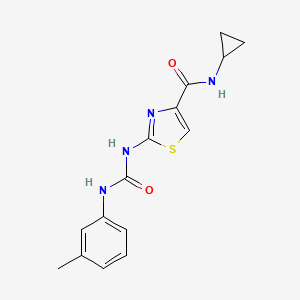
![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)
